molecular formula C19H31NO2 B12092103 Benzamide, N-dodecyl-4-hydroxy- CAS No. 146501-46-4

Benzamide, N-dodecyl-4-hydroxy-

Cat. No.: B12092103
CAS No.: 146501-46-4
M. Wt: 305.5 g/mol
InChI Key: YSXGDUOBRQYWJE-UHFFFAOYSA-N
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Description

Benzamide, N-dodecyl-4-hydroxy-: is an organic compound belonging to the class of benzamides. It is characterized by the presence of a benzamide core with a dodecyl (12-carbon) chain and a hydroxyl group at the 4-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-dodecyl-4-hydroxy- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .

Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of advanced catalysts and green chemistry techniques, such as ultrasonic irradiation, enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-dodecyl-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated benzamides.

Scientific Research Applications

Benzamide, N-dodecyl-4-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-dodecyl-4-hydroxy- involves its interaction with molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms. This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death . These properties make it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Comparison: Benzamide, N-dodecyl-4-hydroxy- stands out due to its unique combination of a long dodecyl chain and a hydroxyl group, which imparts distinct physicochemical properties and biological activities. Compared to other benzamides, it exhibits enhanced antimicrobial and antioxidant properties, making it particularly valuable in medical and industrial applications .

Properties

CAS No.

146501-46-4

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

N-dodecyl-4-hydroxybenzamide

InChI

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16-20-19(22)17-12-14-18(21)15-13-17/h12-15,21H,2-11,16H2,1H3,(H,20,22)

InChI Key

YSXGDUOBRQYWJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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